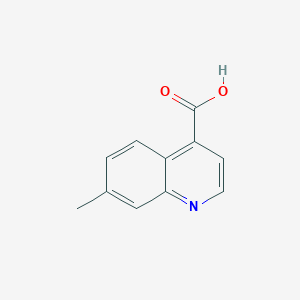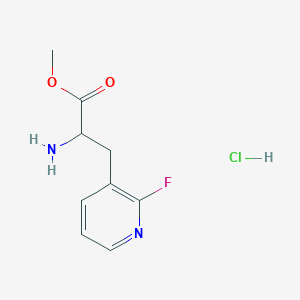![molecular formula C8H14FN3O2S B2737893 N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411296-17-6](/img/structure/B2737893.png)
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride, also known as E64d, is a chemical compound that belongs to the class of sulfonamide-based cysteine protease inhibitors. It is widely used in scientific research for its ability to inhibit proteases, which are enzymes that play an essential role in various biological processes, including protein degradation, cell signaling, and immune response.
Mecanismo De Acción
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound forms a covalent bond with the thiol group of the cysteine residue in the active site, which prevents the protease from cleaving its substrate.
Biochemical and Physiological Effects:
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride has also been shown to have antiviral activity against several viruses, including HIV-1, hepatitis C virus, and influenza A virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride is a highly specific and potent inhibitor of cysteine proteases. It has a long half-life and is stable under a wide range of experimental conditions, making it an ideal tool for studying the role of cysteine proteases in various biological processes. However, N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride has some limitations, including its irreversible binding to the active site of cysteine proteases, which makes it difficult to study the kinetics of protease inhibition. Additionally, N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride. One area of interest is the development of more potent and selective cysteine protease inhibitors based on the structure of N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride. Another area of research is the identification of new cysteine protease targets and the development of inhibitors that are specific for these targets. Additionally, N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride may have potential therapeutic applications for the treatment of cancer, inflammation, and neurodegenerative diseases, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride involves the reaction of N-methylsulfamoyl fluoride with 1-ethyl-5-methylpyrazole-4-methanol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride is primarily used as a research tool to study the role of cysteine proteases in various biological processes. It has been shown to inhibit several cysteine proteases, including cathepsins B, H, L, and S, which are involved in antigen processing and presentation, apoptosis, and tumor invasion. N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride has also been used to study the role of cysteine proteases in viral replication, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN3O2S/c1-4-12-7(2)8(5-10-12)6-11(3)15(9,13)14/h5H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMLWKWASLJHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

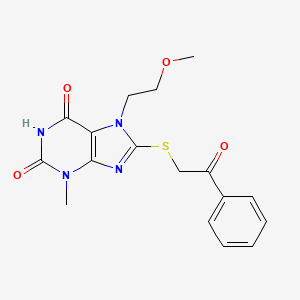
![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)
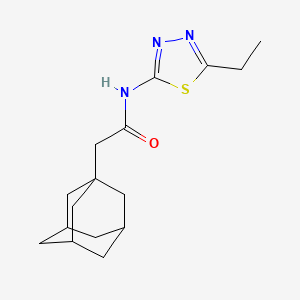
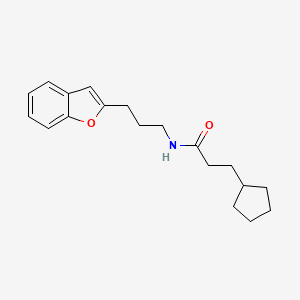
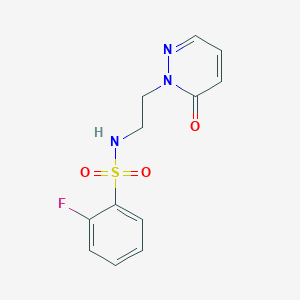
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2737822.png)
![3-Methyl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2737823.png)
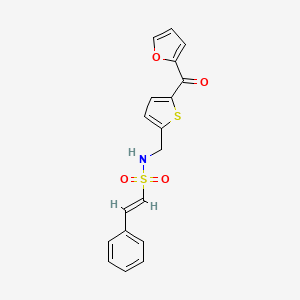

![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)
![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)
